molecular formula C8H4F4N2O2S B13513468 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonyl fluoride

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonyl fluoride

Cat. No.: B13513468
M. Wt: 268.19 g/mol
InChI Key: JAULIRAHFOKLIR-UHFFFAOYSA-N
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Description

4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride is a chemical compound known for its unique structure and reactivity. It contains a trifluoromethyl group, a diazirine ring, and a sulfonyl fluoride group, making it a versatile compound in various chemical reactions and applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a diazirine precursor, followed by sulfonylation. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Photochemical Reactions: The diazirine ring can undergo photochemical reactions, leading to the formation of reactive intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced trifluoromethyl compounds, and photochemically activated intermediates.

Scientific Research Applications

4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl and diazirine functionalities.

    Biology: The compound is used in photoaffinity labeling, a technique to study protein-ligand interactions by forming covalent bonds upon UV irradiation.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride involves its ability to form covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, while the diazirine ring can be activated by UV light to form reactive intermediates. These intermediates can then interact with specific molecular targets, such as proteins or enzymes, leading to the formation of covalent adducts.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the diazirine ring.

    Trifluoromethyltrimethylsilane: Contains a trifluoromethyl group but differs in its overall structure and reactivity.

    Sodium trifluoroacetate: Another trifluoromethyl-containing compound with different applications and reactivity.

Uniqueness

4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride is unique due to the combination of its trifluoromethyl group, diazirine ring, and sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C8H4F4N2O2S

Molecular Weight

268.19 g/mol

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]benzenesulfonyl fluoride

InChI

InChI=1S/C8H4F4N2O2S/c9-8(10,11)7(13-14-7)5-1-3-6(4-2-5)17(12,15)16/h1-4H

InChI Key

JAULIRAHFOKLIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)S(=O)(=O)F

Origin of Product

United States

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